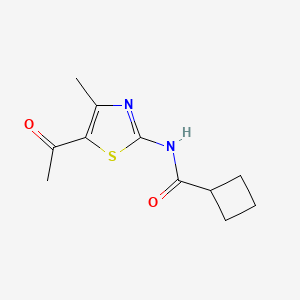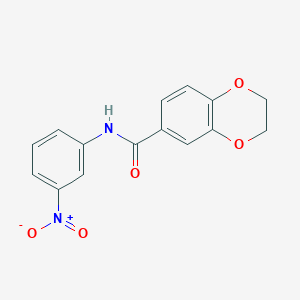![molecular formula C17H19NO4 B5752138 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid, also known as TBFBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TBFBA is a furoyl-containing molecule that is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. However, TBFBA has been shown to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and pain. This compound may also modulate other signaling pathways that are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. This compound also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid has several advantages for use in lab experiments. It is stable and easy to synthesize, and it has been shown to have low toxicity in vitro and in vivo. However, this compound also has some limitations. It is relatively insoluble in water, which may affect its bioavailability in vivo. Moreover, this compound has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid. One area of investigation is the development of this compound derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of this compound's effects on other signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. Moreover, further studies are needed to determine the safety and efficacy of this compound in humans, particularly in the context of various diseases and conditions.
Synthesis Methods
The synthesis of 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with tert-butyl acrylate, followed by the addition of 5-tert-butyl-3-methyl-2-furoic acid. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
Scientific Research Applications
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Another study showed that this compound has anti-cancer properties by inducing apoptosis in cancer cells. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
2-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-9-13(17(2,3)4)22-14(10)15(19)18-12-8-6-5-7-11(12)16(20)21/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJUSATWHBQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)



![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

